(4-Aminopyridin-3-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(4-Aminopyridin-3-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that features both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopyridin-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 4-aminopyridine with 1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopyridin-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: PCC, DMSO, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives, and substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-Aminopyridin-3-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of (4-Aminopyridin-3-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(1H-pyrazol-4-yl)methanol: A simpler analog that lacks the aminopyridine moiety.
4-Aminopyridine: A compound with similar biological activity but without the pyrazole ring.
Pyrazole derivatives: Various pyrazole-based compounds with different substituents and biological activities.
Uniqueness
(4-Aminopyridin-3-yl)(1H-pyrazol-4-yl)methanol is unique due to its dual functionality, combining the properties of both pyridine and pyrazole rings. This dual functionality allows for a broader range of chemical reactions and biological interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(4-aminopyridin-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N4O/c10-8-1-2-11-5-7(8)9(14)6-3-12-13-4-6/h1-5,9,14H,(H2,10,11)(H,12,13) |
InChI Key |
ZMDOPEQCKMSHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)C(C2=CNN=C2)O |
Origin of Product |
United States |
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